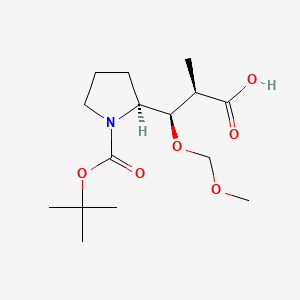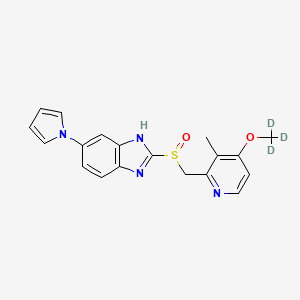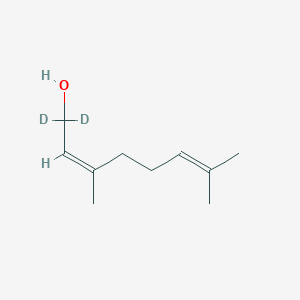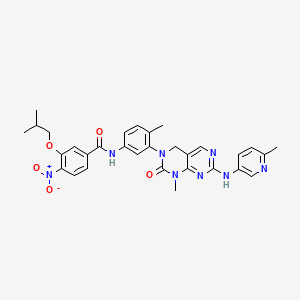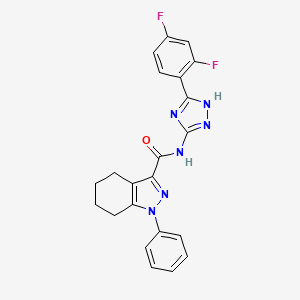
PAR4 antagonist 2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PAR4 antagonist 2 is a compound designed to inhibit the activity of protease-activated receptor 4 (PAR4). Protease-activated receptors are a unique family of G protein-coupled receptors activated by proteolytic cleavage. PAR4, in particular, plays a significant role in platelet activation and aggregation, making it a target for anti-thrombotic therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PAR4 antagonist 2 typically involves a multi-step process. One common synthetic route includes the preparation of indole-based compounds. The process begins with the formation of an indole core, followed by functionalization at specific positions to introduce various substituents. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained .
Industrial Production Methods: Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: PAR4 antagonist 2 can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products: The major products formed from these reactions depend on the specific functional groups introduced or modified. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups .
Scientific Research Applications
PAR4 antagonist 2 has a wide range of scientific research applications:
Chemistry: Used as a tool to study the mechanisms of protease-activated receptors and their role in various biochemical pathways.
Biology: Investigated for its effects on cellular signaling, inflammation, and immune responses.
Medicine: Explored as a potential therapeutic agent for conditions such as thrombosis, inflammation, and certain cancers.
Industry: Utilized in the development of new drugs and therapeutic agents targeting PAR4
Mechanism of Action
PAR4 antagonist 2 exerts its effects by binding to the PAR4 receptor, preventing its activation by thrombin. This inhibition blocks the downstream signaling pathways that lead to platelet activation and aggregation. The molecular targets involved include the extracellular loop 2 domain of PAR4 and associated G proteins .
Comparison with Similar Compounds
BMS-986120: Another PAR4 antagonist with similar anti-thrombotic properties.
BMS-986141: A potent and selective PAR4 antagonist used in clinical trials.
Uniqueness: PAR4 antagonist 2 is unique in its specific binding affinity and selectivity for the PAR4 receptor. It offers a distinct pharmacological profile compared to other PAR4 antagonists, making it a valuable tool for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H18F2N6O |
|---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
N-[5-(2,4-difluorophenyl)-1H-1,2,4-triazol-3-yl]-1-phenyl-4,5,6,7-tetrahydroindazole-3-carboxamide |
InChI |
InChI=1S/C22H18F2N6O/c23-13-10-11-15(17(24)12-13)20-25-22(28-27-20)26-21(31)19-16-8-4-5-9-18(16)30(29-19)14-6-2-1-3-7-14/h1-3,6-7,10-12H,4-5,8-9H2,(H2,25,26,27,28,31) |
InChI Key |
AISHQSCSTYBTDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)C(=O)NC4=NNC(=N4)C5=C(C=C(C=C5)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1R,4Z,9S)-8-(dideuterio(113C)methylidene)-4,11,11-trimethylbicyclo[7.2.0]undec-4-ene](/img/structure/B12376657.png)
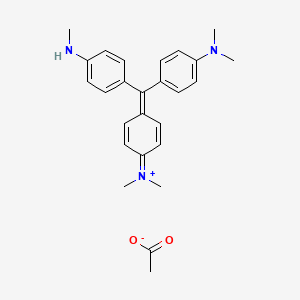

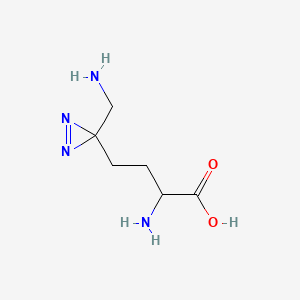
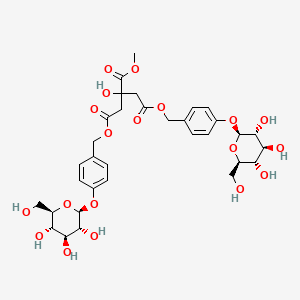
![5-[(Diethylamino)methyl]-N-hydroxy-2-[[(4-methoxyphenoxy)sulfinyl](phenylmethyl)amino]-3-methylbenzamide](/img/structure/B12376691.png)
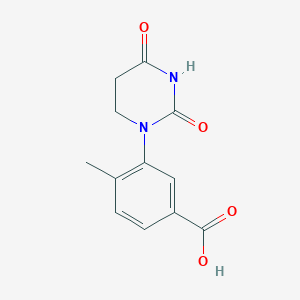
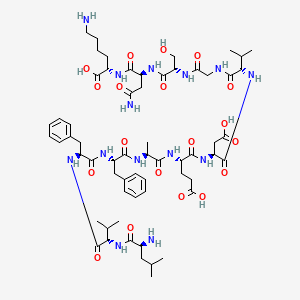
![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[2-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]ethoxycarbonylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate](/img/structure/B12376711.png)
